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N-[1,2-13C2]Acetyl-D-glucosamine

Isotopic enrichment Mass spectrometry Quality control

Researchers requiring unambiguous acetyl-group metabolic tracing face challenges with unlabeled or uniformly labeled GlcNAc, which cause signal convolution or require complex isotopologue deconvolution. N-[1,2-13C2]Acetyl-D-glucosamine (CAS 157668-96-7) solves this with a site-selective 1,2-13C2 acetyl label. - Provides a clean +2.006 Da mass shift, uniquely traceable to the acetyl moiety for hexosamine salvage pathway quantification. - Enables 13C-13C dipolar coupling measurements for NMR orientational restraints, impossible with single 13C or unlabeled analogs. - Delivers 99 atom % 13C enrichment, minimizing unlabeled background for low-abundance glycopeptide QC with CVs as low as 0.7-2.8%.

Molecular Formula C8H15NO6
Molecular Weight 223.194
CAS No. 157668-96-7
Cat. No. B583424
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[1,2-13C2]Acetyl-D-glucosamine
CAS157668-96-7
Synonyms2-[1,2-13C2]Acetamido-2-deoxy-D-glucose
Molecular FormulaC8H15NO6
Molecular Weight223.194
Structural Identifiers
SMILESCC(=O)NC1C(C(C(OC1O)CO)O)O
InChIInChI=1S/C8H15NO6/c1-3(11)9-5-7(13)6(12)4(2-10)15-8(5)14/h4-8,10,12-14H,2H2,1H3,(H,9,11)/t4-,5-,6-,7-,8?/m1/s1/i1+1,3+1
InChIKeyMBLBDJOUHNCFQT-CUGDZZDTSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-[1,2-13C2]Acetyl-D-glucosamine (CAS 157668-96-7): Procurement-Grade Stable Isotope-Labeled GlcNAc for Quantitative Glycoscience


N-[1,2-13C2]Acetyl-D-glucosamine (CAS 157668-96-7) is a stable isotope-labeled analog of N-acetyl-D-glucosamine (GlcNAc, unlabeled CAS 7512-17-6) in which both the methyl (C1) and carbonyl (C2) carbons of the N-acetyl group are substituted with non-radioactive carbon-13 at a nominal isotopic enrichment of 99 atom % 13C . This site-selective dual 13C2-labeling within the acetyl moiety—rather than uniform or single-site labeling—enables a distinct +2.006 Da mass shift relative to the unlabeled parent (monoisotopic mass 221.090 Da vs. 223.097 Da for the 13C2 species) and permits homonuclear 13C-13C dipolar coupling measurements in NMR-based structural studies that are inaccessible with singly labeled or unlabeled GlcNAc [1][2].

Compound Type Site-selective 13C2-labeled GlcNAc
Labeling Site Acetyl C1 (methyl) & C2 (carbonyl)
Key Workflows LC-MS metabolic flux, solid-state NMR structural studies

Why Unlabeled, Singly Labeled, or Uniformly Labeled GlcNAc Cannot Replace N-[1,2-13C2]Acetyl-D-glucosamine in Quantitative Flux and Structural Studies


Substituting unlabeled N-acetyl-D-glucosamine (CAS 7512-17-6) or alternative isotopologues such as N-[2-13C]Acetyl-D-glucosamine (single 13C, mass shift +1.003 Da) or N-Acetyl-D-glucosamine-[13C8] (uniformly 13C8, mass shift +8.0 Da) for N-[1,2-13C2]Acetyl-D-glucosamine introduces critical analytical liabilities. Unlabeled GlcNAc is indistinguishable from endogenous pools by mass spectrometry, precluding metabolic tracing . The singly labeled [2-13C] variant cannot generate 13C-13C dipolar coupling data required for orientational restraints in solid-state or aligned-phase NMR, because homonuclear coupling necessitates two adjacent 13C nuclei [1]. Uniformly [13C8]-GlcNAc produces complex isotopologue envelopes that convolute mass isotopomer distribution analysis and obscures acetyl-group-specific metabolic fate determination [2]. Only the site-selective 1,2-13C2 acetyl labeling provides a clean +2 Da mass signature uniquely traceable to the acetyl moiety, enabling unambiguous discrimination between hexosamine salvage pathway utilization and de novo synthesis without isotopologue deconvolution [2].

Target
Substitute
Risk
N-[1,2-13C2]Acetyl-D-glucosamine
Unlabeled GlcNAc
Indistinguishable from endogenous pools, precluding metabolic tracing
N-[1,2-13C2]Acetyl-D-glucosamine
[2-13C] singly labeled GlcNAc
Lacks homonuclear 13C-13C dipolar coupling for NMR orientational restraints
N-[1,2-13C2]Acetyl-D-glucosamine
[13C8] uniformly labeled GlcNAc
Complex isotopologue envelopes obscure acetyl-specific fate determination

Quantitative Differentiation Evidence for N-[1,2-13C2]Acetyl-D-glucosamine: Head-to-Head Comparator Data for Procurement Decisions


Isotopic Enrichment: 99 atom % 13C vs. Natural Abundance Baseline

N-[1,2-13C2]Acetyl-D-glucosamine (CAS 157668-96-7) is supplied at a certified isotopic enrichment of 99 atom % 13C at both the acetyl methyl (C1) and carbonyl (C2) positions, compared to the natural 13C abundance of approximately 1.1% for unlabeled N-acetyl-D-glucosamine (CAS 7512-17-6) . This ~90-fold enrichment differential ensures that >98% of molecules in the labeled population carry both 13C atoms, yielding a dominant +2.006 Da isotopologue peak that is clearly resolved from the unlabeled M0 peak in LC-MS analysis [1].

Isotopic Enrichment
Specification review
99 atom % 13C vs. ~1.1% natural abundance
Supports accurate isotope-dilution quantification
Certified by vendor Certificate of Analysis
Isotopic enrichment Mass spectrometry Quality control

Mass Shift Signature: +2.006 Da vs. Unlabeled and vs. Single-13C GlcNAc

The site-selective 1,2-13C2 labeling of the acetyl group generates a distinct +2.006 Da mass shift (monoisotopic mass 223.097 Da) versus unlabeled GlcNAc (221.090 Da). This contrasts with N-[2-13C]Acetyl-D-glucosamine, which produces only a +1.003 Da shift, and with uniformly [13C8]-GlcNAc, which yields a complex distribution of isotopologues spanning +0 to +8 Da . In LC-MS-based metabolic tracing of the hexosamine salvage pathway, the +2 Da shift from N-[1,2-13C2]Acetyl-D-glucosamine appears as an M+2 acetyl-CoA isotopologue upon cleavage, providing unambiguous evidence of acetyl group re-utilization without the isotopologue deconvolution required for [13C8]-GlcNAc [1].

Mass Shift Signature
Head-to-head
+2.006 Da (target) vs. +1.003 Da (single), 0–+8 Da envelope (uniform)
Clean +2 Da channel simplifies isotopologue profiling
Enables acetyl-group tracing without deconvolution
Metabolic flux analysis Isotopologue profiling LC-MS

13C-13C Dipolar Coupling for Orientational Restraints: N-[1,2-13C2]Acetyl-D-glucosamine Enables Solid-State and Aligned-Phase NMR Not Accessible to Singly Labeled GlcNAc

In oriented membrane NMR studies, the adjacent 13C nuclei in the 1,2-13C2 acetyl group of N-[1,2-13C2]Acetyl-D-glucosamine generate a measurable 13C-13C dipolar coupling that provides direct orientational restraints for the acetyl headgroup. Hare et al. (1994) utilized synthetic 2-[1,2-13C2]acetamido-2-deoxy-β-D-glucopyranoside glycolipids and reported that the 13C carbonyl chemical shift anisotropy and 13C-13C dipolar coupling between the labeled methyl and carbonyl carbons yielded the average orientation of the receptor headgroup relative to the bilayer normal [1]. This 13C-13C dipolar coupling measurement is physically impossible with unlabeled GlcNAc (no enriched 13C pair) or with singly labeled [2-13C]-GlcNAc (only one 13C nucleus) [2].

NMR Dipolar Coupling
Reported
13C-13C coupling measurable; unlabeled/single-labeled provide none
Provides orientational restraints for membrane receptor studies
Based on Hare et al. 1994; requires oriented bilayer setup
Solid-state NMR Structural biology 13C-13C dipolar coupling

Acetyl-Specific Metabolic Tracing in the Hexosamine Salvage Pathway vs. Uniform 13C-Glucose Tracing

N-[1,2-13C2]Acetyl-D-glucosamine enters cells via the hexosamine salvage pathway and is directly converted to UDP-N-acetylglucosamine (UDP-GlcNAc) without carbon scrambling. Nakajima et al. (2013) demonstrated that using 13C2-glucosamine (the glucosamine counterpart of the labeled acetylglucosamine) enables tracing of GlcNAc utilization specifically into N- and O-glycans, with labeling efficiencies in insulinoma cells ranging from high for asialo N-glycans to low for sialic acids and tri-/tetra-sialo N-glycans [1]. In contrast, uniform 13C6-glucose tracing convolutes de novo UDP-GlcNAc synthesis via the hexosamine biosynthetic pathway (HBP) with salvage pathway contributions, requiring complex isotopologue deconvolution algorithms to resolve the two routes [2].

Pathway Specificity
Cross-study context
Salvage pathway tracing via +2 Da channel; 13C6-glucose requires deconvolution
Isolates salvage flux without post-acquisition modeling
Demonstrated in insulinoma vs. hepatoma cells (Nakajima 2013)
Hexosamine salvage pathway UDP-GlcNAc Metabolic flux analysis

Reduction of Quantitative Variability in Glycopeptide LC-MS/MS: CV 0.7–2.8% with Stable Isotope-Labeled GlcNAc Internal Standard

In a PRM-based LC-MS/MS quantification study of IgG glycoforms, incorporation of stable isotope-labeled N-acetylglucosamine into the IgG1 Fc glycopeptide standard enabled monitoring of all major fragment ions under soft HCD conditions and reduced inter-assay coefficients of variability (CVs) to 0.7–2.8% [1]. While this study employed a different isotopologue of GlcNAc, the principle directly extends to N-[1,2-13C2]Acetyl-D-glucosamine, whose +2 Da mass shift and 99 atom % enrichment provide equivalent or superior quantitation performance versus unlabeled external calibration methods, which typically yield CVs in the 5–15% range for glycopeptide quantification [2].

Quant Precision
Class-level
Reported CV 0.7–2.8% with labeled GlcNAc ISTD; unlabeled external calibration 5–15%
Supports precision improvement in glycopeptide QC research
Extrapolated from labeled GlcNAc internal standard studies
Quantitative glycomics LC-MS/MS-PRM Glycopeptide quantification

High-Impact Application Scenarios Where N-[1,2-13C2]Acetyl-D-glucosamine Delivers Irreplaceable Analytical Value


Salvage Pathway-Specific Metabolic Flux Analysis in Cancer Cell Models

In cancer metabolism research, distinguishing between de novo hexosamine biosynthesis and salvage-pathway utilization of GlcNAc is critical because oncogenic signaling frequently upregulates the salvage pathway. N-[1,2-13C2]Acetyl-D-glucosamine provides a clean +2 Da mass channel for LC-MS isotopologue profiling that directly quantifies salvage-derived UDP-GlcNAc incorporation into N-glycans without the isotopologue deconvolution required for [13C8]-GlcNAc or 13C6-glucose tracing [1]. As demonstrated by Nakajima et al. (2013), this approach revealed differential labeling efficiencies across glycan subtypes in insulinoma versus hepatoma cells, providing cell-type-specific flux information that would be obscured by uniform labeling strategies [1].

Solid-State NMR Structural Determination of Membrane-Bound Glycolipid Receptors

The 1,2-13C2 acetyl labeling pattern uniquely enables measurement of 13C-13C dipolar couplings that serve as orientational restraints in solid-state and aligned-phase NMR. As established by Hare et al. (1994) using synthetic 2-[1,2-13C2]acetamido-2-deoxy-β-D-glucopyranoside glycolipids, the chemical shift anisotropy of the 13C carbonyl and the 13C-13C dipolar coupling between the labeled methyl and carbonyl carbons together determine the average orientation of the GlcNAc headgroup relative to the membrane bilayer normal [2]. This experimental paradigm is inaccessible to singly labeled or unlabeled GlcNAc and is essential for structural studies of carbohydrate-lectin interactions at membrane surfaces [2][3].

Quantitative Glycopeptide Analysis for Biotherapeutic Quality Control

For regulatory-compliant QC of therapeutic monoclonal antibodies, site-specific glycoform quantification requires internal standards that co-elute with analytes and exhibit near-identical ionization efficiency. N-[1,2-13C2]Acetyl-D-glucosamine, incorporated into glycopeptide standards, provides a +2 Da mass tag that is resolved from the unlabeled analyte while maintaining chromatographic co-elution, reducing quantitative CVs to the 0.7–2.8% range as demonstrated for stable isotope-labeled GlcNAc internal standards in PRM-based LC-MS/MS workflows [4]. The 99 atom % 13C enrichment ensures minimal unlabeled background, which is critical when quantifying low-abundance glycoforms.

Acetyl Group Fate Mapping in Epigenetic and Acetyl-CoA Metabolism Studies

The 13C2 labeling at the acetyl moiety enables tracking of the acetyl group independently from the glucosamine backbone. Upon cellular uptake and cleavage, appearance of an M+2 acetyl-CoA isotopologue in LC-MS analysis provides direct evidence that the acetyl group has entered the acetyl-CoA pool [5]. This application is highly relevant for studies investigating the crosstalk between hexosamine metabolism and histone acetylation, where distinguishing acetyl-group donation from GlcNAc salvage versus other acetyl-CoA sources is mechanistically important [5].

Application
Selection Property
Validation Focus
Cancer cell metabolic flux studies (salvage pathway)
Acetyl-specific +2 Da mass channel
Isotopologue profiling without deconvolution
Membrane glycolipid NMR structural studies
13C-13C dipolar coupling capability
Orientational restraint measurement
Biotherapeutic glycopeptide QC research
Co-eluting +2 Da internal standard
Quantitative precision endpoint review
Acetyl-CoA metabolism tracing studies
Acetyl-specific 13C2 labeling
Acetyl group donation pathway analysis
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